Palmitoyl-lysyl-valyl-lysine

Catalog No.
S12857774
CAS No.
623172-55-4
M.F
C33H65N5O5
M. Wt
611.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palmitoyl-lysyl-valyl-lysine

CAS Number

623172-55-4

Product Name

Palmitoyl-lysyl-valyl-lysine

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid

Molecular Formula

C33H65N5O5

Molecular Weight

611.9 g/mol

InChI

InChI=1S/C33H65N5O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-29(39)36-27(21-17-19-24-34)31(40)38-30(26(2)3)32(41)37-28(33(42)43)22-18-20-25-35/h26-28,30H,4-25,34-35H2,1-3H3,(H,36,39)(H,37,41)(H,38,40)(H,42,43)/t27-,28-,30-/m0/s1

InChI Key

LODWEXDBRZBADB-XEVVZDEMSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O

Palmitoyl-lysyl-valyl-lysine, also known as palmitoyl tripeptide-5, is a synthetic oligopeptide that consists of a palmitic acid moiety linked to a tripeptide sequence composed of lysine, valine, and lysine. Its chemical structure can be represented as N-(1-oxohexadecyl)-L-lysyl-L-valyl-L-lysine. This compound is notable for its role in promoting collagen synthesis and enhancing skin elasticity, making it a popular ingredient in cosmetic formulations aimed at anti-aging and skin rejuvenation .

Typical of peptides and lipid-conjugated compounds. The primary reaction involves the formation of an amide bond between the carboxylic acid group of palmitic acid and the amino group of the lysine residue. This reaction can be catalyzed by various acyl chlorination reagents such as thionyl chloride or phosphorus pentachloride . The resulting compound exhibits properties that allow it to interact with biological systems effectively.

The biological activity of palmitoyl-lysyl-valyl-lysine is primarily associated with its ability to stimulate collagen production in dermal fibroblasts. It mimics the activity of thrombospondin I, a protein involved in wound healing and tissue repair. Studies have shown that this peptide can enhance the synthesis of extracellular matrix components, thereby improving skin firmness and reducing the appearance of wrinkles . Additionally, it has demonstrated antioxidant properties, contributing to skin protection against oxidative stress .

The synthesis of palmitoyl-lysyl-valyl-lysine typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of protected amino acids to a resin, followed by sequential deprotection and coupling reactions. Palmitic acid is then conjugated to the peptide chain using acylation methods. Common solvents used in these reactions include dimethylformamide and dichloromethane, with purification steps often involving recrystallization or chromatography to isolate the final product .

Palmitoyl-lysyl-valyl-lysine is widely utilized in cosmetic formulations due to its anti-aging properties. It is commonly found in products designed for skin rejuvenation, such as creams, serums, and lotions. Its ability to promote collagen synthesis makes it particularly valuable in formulations targeting mature or aging skin. Additionally, it may be used in formulations aimed at improving skin texture and elasticity .

Research on the interaction of palmitoyl-lysyl-valyl-lysine with skin cells indicates its effective penetration into the epidermis and dermis. In vitro studies have shown that this peptide can significantly enhance cell proliferation and migration, which are critical for wound healing processes. Furthermore, interaction studies have demonstrated its ability to modulate inflammatory responses in skin cells, suggesting potential applications in treating sensitive or reactive skin conditions .

Palmitoyl-lysyl-valyl-lysine belongs to a broader class of palmitoylated peptides that share similar structural features and biological activities. Here are some comparable compounds:

Compound NameStructureKey Activity
Palmitoyl tripeptide-7N-(1-oxohexadecyl)-L-glycyl-L-glutamyl-L-valineAnti-inflammatory; promotes skin repair
Palmitoyl tetrapeptide-20N-(1-oxohexadecyl)-L-alanylleucine-L-methionine-L-prolineAntioxidant; improves skin hydration
Palmitoyl hexapeptide-12N-(1-oxohexadecyl)-L-alanylleucine-L-glycine-L-serine-L-threonineAntimicrobial; enhances skin barrier

XLogP3

4.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

611.49857019 g/mol

Monoisotopic Mass

611.49857019 g/mol

Heavy Atom Count

43

UNII

2A3916MQHO

Dates

Last modified: 08-10-2024

Explore Compound Types